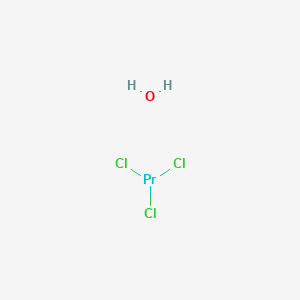

Praseodymium(III) chloride hydrate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Praseodymium(III) chloride hydrate is an inorganic compound with the chemical formula PrCl₃·xH₂O. It is a light green solid that rapidly absorbs water from the atmosphere to form a heptahydrate. This compound is part of the lanthanide series and is known for its unique optical and magnetic properties .

准备方法

Synthetic Routes and Reaction Conditions: Praseodymium(III) chloride hydrate can be synthesized through several methods:

- Praseodymium metal reacts with hydrochloric acid to form this compound:

Direct Reaction with Hydrochloric Acid: 2Pr+6HCl→2PrCl3+3H2

Praseodymium(III) carbonate reacts with hydrochloric acid to produce this compound:Reaction with Praseodymium(III) Carbonate: Pr2(CO3)3+6HCl+15H2O→2[Pr(H2O)9]Cl3+3CO2

Industrial Production Methods: Industrial production of this compound typically involves the thermal dehydration of the hydrate at 400°C in the presence of ammonium chloride or thionyl chloride .

Types of Reactions:

- Reaction with potassium phosphate to form praseodymium(III) phosphate:

PrCl3+K3PO4→PrPO4+3KCl

- Reaction with sodium fluoride to form praseodymium(III) fluoride:

PrCl3+3NaF→PrF3+3NaCl

Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, although it is more commonly involved in substitution reactions.

Substitution Reactions: It reacts with various reagents to form different praseodymium compounds. For example:Common Reagents and Conditions: Common reagents include potassium chloride, sodium fluoride, and potassium phosphate. Reactions are typically carried out in aqueous solutions at room temperature .

Major Products: The major products formed from these reactions include praseodymium(III) phosphate and praseodymium(III) fluoride .

科学研究应用

Industrial Applications

1. Optical Materials

- Doping Agent : Praseodymium(III) chloride hydrate is used as a dopant in optical materials, particularly in the production of optical fibers and phosphors. Its unique electronic properties enhance the luminescent efficiency of these materials, making them suitable for lighting and display applications .

2. Glass and Ceramics

- Pigment Production : The compound is employed in glass and ceramic industries as a bright yellow pigment due to its optimal reflectance at 560 nm. This application is crucial for producing colored glassware and ceramics .

- Ceramic Materials : It serves as a raw material for synthesizing various ceramic compounds, contributing to improved mechanical and thermal properties .

3. Catalysis

- Photocatalytic Applications : Recent studies have demonstrated that Praseodymium(III) chloride can be utilized to prepare Pr-modified metal oxide nanoparticles, which exhibit enhanced photocatalytic activity for the degradation of organic pollutants. This application is vital in environmental remediation technologies .

Medical Applications

1. Cancer Research

- Therapeutic Potential : Preliminary studies indicate that praseodymium compounds may possess anti-tumor properties. Research has explored their potential as therapeutic agents in cancer treatment, showing promising results in preclinical models .

Data Tables

| Application Area | Specific Use |

|---|---|

| Optical Materials | Doping agent for fibers |

| Glass and Ceramics | Bright yellow pigment |

| Catalysis | Photocatalytic degradation |

| Medical Research | Potential anti-tumor agent |

Case Studies

Case Study 1: Optical Fiber Enhancement

A study investigated the incorporation of praseodymium ions into silica-based optical fibers. The results indicated that the doped fibers exhibited significantly improved luminescent properties, making them suitable for high-efficiency lighting applications.

Case Study 2: Environmental Remediation

Research focused on the photocatalytic degradation of bisphenol A using Pr-modified titanium dioxide nanoparticles synthesized from praseodymium chloride hydrate. The findings revealed that the presence of praseodymium ions enhanced the thermal stability and surface textural properties of the catalyst, leading to higher degradation rates under UV light exposure.

作用机制

Praseodymium(III) chloride hydrate exerts its effects primarily through its Lewis acidic properties. It forms stable Lewis acid-base complexes, such as K₂PrCl₅, by reacting with potassium chloride. These complexes exhibit interesting optical and magnetic properties .

相似化合物的比较

- Cerium(III) chloride

- Neodymium(III) chloride

- Samarium(III) chloride

- Europium(III) chloride

Comparison: Praseodymium(III) chloride hydrate is unique due to its specific optical and magnetic properties, which are not as pronounced in other similar lanthanide chlorides. Additionally, its ability to form stable Lewis acid-base complexes sets it apart from other compounds .

生物活性

Praseodymium(III) chloride hydrate (PrCl₃·xH₂O) is a rare earth metal compound that has garnered attention not only for its chemical properties but also for its biological activity. This article explores the biological implications, including its biosorption capabilities, antimicrobial properties, and interactions with biological macromolecules.

Praseodymium is a member of the lanthanide series and is known for its unique electronic and chemical properties. PrCl₃·xH₂O is commonly used in various applications, including catalysis, materials science, and biological studies. Understanding its biological activity is crucial for assessing its potential applications in medicine and environmental science.

2. Biosorption of Praseodymium(III)

Biosorption refers to the ability of biological materials to accumulate heavy metals from aqueous solutions through passive or active processes. Recent studies have highlighted the effectiveness of certain biosorbents in removing Pr(III) ions from water.

2.1 Case Study: A. platensis

A study investigated the biosorption of Pr(III) using the cyanobacterium Arthrospira platensis (spirulina). The results indicated:

- Optimal Conditions : Maximum removal efficiency (73%) was achieved at a pH of 3.0.

- Kinetics : The process followed pseudo-first-order kinetics, indicating that the rate of adsorption is proportional to the number of unoccupied sites on the sorbent surface.

- Mechanism : The interaction between Pr(III) and negatively charged functional groups on A. platensis facilitated biosorption, with functional groups such as C=O and NHC(O) playing significant roles in binding .

| Parameter | Value |

|---|---|

| Maximum Removal | 73% at pH 3.0 |

| Pseudo-first-order Rate Constant | 2.13 min⁻¹ |

| Pseudo-second-order Rate Constant | 26.5 g/mg min |

3. Antimicrobial Activity

Recent research has also explored the antimicrobial properties of praseodymium complexes, particularly those involving nitrogen oxides.

3.1 Synthesis and Activity

Complexes synthesized from praseodymium salts demonstrated significant antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. Key findings include:

- Minimum Inhibitory Concentration (MIC) : The synthesized complexes exhibited MIC values as low as 3.125 µg/mL against both bacteria.

- Mechanism : The antimicrobial action was attributed to promoting intracellular substance exudation, which disrupts bacterial integrity .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 3.125 |

| Escherichia coli | 6.25 |

4. Interaction with Biological Macromolecules

Another area of interest is the interaction between praseodymium chloride and DNA structures.

4.1 DNA Conformational Changes

A study examined how praseodymium chloride affects the conformational transition between B-form and Z-form DNA:

- Findings : PrCl₃ was shown to mediate this transition, suggesting potential implications for genetic material stability and function.

- Biological Relevance : Such interactions could influence gene expression and cellular processes, highlighting a need for further research into praseodymium's role in molecular biology .

5. Conclusion

This compound exhibits notable biological activities, including effective biosorption capabilities and promising antimicrobial properties. Its interactions with biological macromolecules like DNA also present intriguing avenues for future research. As studies continue to unveil its potential applications in biomedicine and environmental remediation, understanding these biological activities will be essential for harnessing its benefits responsibly.

属性

CAS 编号 |

19423-77-9 |

|---|---|

分子式 |

Cl3H2OPr |

分子量 |

265.28 g/mol |

IUPAC 名称 |

praseodymium(3+);trichloride;hydrate |

InChI |

InChI=1S/3ClH.H2O.Pr/h3*1H;1H2;/q;;;;+3/p-3 |

InChI 键 |

BQRCNEKQNZWNCY-UHFFFAOYSA-K |

SMILES |

O.Cl[Pr](Cl)Cl |

规范 SMILES |

O.[Cl-].[Cl-].[Cl-].[Pr+3] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。